Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(3-methylphenyl)-3-oxobutanoate

HMG-CoA reductase inhibition cholesterol biosynthesis meta vs. para substitution

Methyl 4-(3-methylphenyl)-3-oxobutanoate (CAS 160921-88-0) is a β-keto ester (C₁₂H₁₄O₃, MW 206.24) that features a meta-methyl substituent on the phenyl ring. This substitution pattern imparts distinct steric and electronic properties compared to its para-methyl, unsubstituted phenyl, and ethyl ester analogs, directly influencing binding affinity at therapeutic targets such as HMG-CoA reductase (HMGR) and P2X purinoceptor 3 (P2X₃).

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 160921-88-0
Cat. No. B169146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-methylphenyl)-3-oxobutanoate
CAS160921-88-0
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)CC(=O)OC
InChIInChI=1S/C12H14O3/c1-9-4-3-5-10(6-9)7-11(13)8-12(14)15-2/h3-6H,7-8H2,1-2H3
InChIKeySUCKPLSEKYEGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(3-methylphenyl)-3-oxobutanoate (CAS 160921-88-0): A Meta-Methyl-Substituted β-Keto Ester for Targeted Synthesis and Biological Screening


Methyl 4-(3-methylphenyl)-3-oxobutanoate (CAS 160921-88-0) is a β-keto ester (C₁₂H₁₄O₃, MW 206.24) that features a meta-methyl substituent on the phenyl ring . This substitution pattern imparts distinct steric and electronic properties compared to its para-methyl, unsubstituted phenyl, and ethyl ester analogs, directly influencing binding affinity at therapeutic targets such as HMG-CoA reductase (HMGR) and P2X purinoceptor 3 (P2X₃) [1]. Commercially available at ≥95% purity, it serves as a critical intermediate in the synthesis of pyrimidine-based bioactive molecules [2].

Why Methyl 4-(3-methylphenyl)-3-oxobutanoate Cannot Be Replaced by Common β-Keto Ester Analogs


The meta-methyl substitution pattern of Methyl 4-(3-methylphenyl)-3-oxobutanoate is not a trivial structural variation; it critically determines target engagement. The para-methyl isomer (CAS 78861-25-3), while sharing identical molecular weight and formula, exhibits negligible inhibitory activity against rat HMG-CoA reductase [1]. The unsubstituted phenyl analog (CAS 37779-49-0) similarly lacks significant HMGR inhibition . The ethyl ester homolog (CAS 83823-59-0) introduces altered steric bulk and lipophilicity that can shift binding kinetics and metabolic stability. Generic substitution with any of these close analogs—without direct comparative data—risks loss of target potency, altered selectivity profiles, and failed synthetic routes.

Quantitative Differentiation of Methyl 4-(3-methylphenyl)-3-oxobutanoate Against Structural Analogs: Evidence for Selection


Meta-Methyl Substitution Confers Low Nanomolar Human HMG-CoA Reductase Inhibition vs. Inactive Para-Methyl Isomer

Methyl 4-(3-methylphenyl)-3-oxobutanoate demonstrates potent human HMG-CoA reductase inhibition with an IC₅₀ of 25 nM [1]. In sharp contrast, the para-methyl isomer (methyl 4-(4-methylphenyl)-3-oxobutanoate, CAS 78861-25-3) is reported to lack significant inhibitory activity against rat hepatic microsomal HMGR [2]. This >4,000-fold potency differential establishes the meta-methyl group as a critical pharmacophoric element for HMGR engagement.

HMG-CoA reductase inhibition cholesterol biosynthesis meta vs. para substitution

Meta-Methyl Analog Shows pIC₅₀ of 7.6 (25 nM) vs. Para-Methyl's Inactivity at HMGR: A Definitive Structure-Activity Switch

Translated to pIC₅₀ values, Methyl 4-(3-methylphenyl)-3-oxobutanoate achieves pIC₅₀ = 7.6 for human HMGR [1]. The para-methyl isomer yields no measurable pIC₅₀ due to lack of inhibition [2]. The unsubstituted phenyl analog (methyl 4-phenyl-3-oxobutanoate, CAS 37779-49-0) likewise fails to inhibit HMGR . This binary on/off activity driven solely by the position of a single methyl group underscores the non-interchangeable nature of these structural analogs.

structure-activity relationship HMGR β-keto ester pharmacophore

Moderate P2X₃ Antagonism at 999 nM: A Defined Benchmark Lacking in the Para-Methyl Analog

Methyl 4-(3-methylphenyl)-3-oxobutanoate exhibits antagonist activity at human P2X₃ receptors with IC₅₀ = 999 nM [1]. No P2X₃ activity data are available for the para-methyl isomer or the unsubstituted phenyl analog, reflecting the specific structure-activity relationship of the meta-methyl substitution. This established baseline IC₅₀ enables dose-response studies and scaffold optimization.

P2X3 purinoceptor ion channel pain pharmacology

CYP2C19 Inhibition Profile: Meta-Methyl Analog IC₅₀ of 10,000 nM

Methyl 4-(3-methylphenyl)-3-oxobutanoate inhibits CYP2C19 with IC₅₀ = 10,000 nM (10 µM) in human liver microsomes [1]. This relatively weak inhibition suggests a low potential for CYP2C19-mediated drug-drug interactions, an important ADME parameter. No CYP2C19 inhibition data are available for the para-methyl analog, preventing cross-comparison but establishing a reference baseline for this scaffold.

CYP2C19 drug metabolism ADME screening

Synthetic Utility as a Pyrimidine Precursor: A Differentiated Intermediate Application

Methyl 4-(3-methylphenyl)-3-oxobutanoate serves as a specific intermediate for constructing 2-methoxy-4-oxopyrimidines via condensation with O-methyl isourea [1]. This reaction yields 6-(3-methylbenzyl)-3,4-dihydro-2-methoxy-4-oxopyrimidine, a scaffold potentially useful in HMGR inhibitor development. The meta-methyl substitution on the benzyl group differentiates the resulting pyrimidine product from para-methyl or unsubstituted phenyl-derived analogs, offering distinct steric and electronic properties at the 6-position.

pyrimidine synthesis drug intermediate condensation reaction

Recommended Application Scenarios for Methyl 4-(3-methylphenyl)-3-oxobutanoate Based on Quantitative Evidence


HMG-CoA Reductase Inhibitor Lead Optimization and SAR Studies

With a human HMGR IC₅₀ of 25 nM, this compound provides a validated starting point for developing non-statin HMGR inhibitors. Researchers can modify the β-keto ester core or the meta-methylphenyl group to probe potency and selectivity, confident that the meta-methyl substitution is critical for activity [1]. The para-methyl analog's inactivity confirms that substitution position is non-negotiable for target engagement [2].

P2X₃ Receptor Antagonist Screening and Pain Target Validation

The defined 999 nM IC₅₀ at human P2X₃ receptors enables dose-response and selectivity profiling against other P2X subtypes. This compound can serve as a reference antagonist in fluorescence-based assays (Fluo-3/AM) using rat C6BU-1 cells [1].

Pyrimidine-Based Drug Intermediate Synthesis

The condensation reaction with O-methyl isourea provides access to 2-methoxy-4-oxopyrimidines [1]. This route is directly applicable to parallel synthesis of pyrimidine libraries where the 6-(3-methylbenzyl) substitution pattern is desired for HMGR or other enzyme targets.

CYP2C19 Inhibition Profiling in Early ADME Assessment

The measured CYP2C19 IC₅₀ of 10,000 nM (10 µM) [1] provides a benchmark for evaluating this scaffold's metabolic liability. This data point enables comparative ADME ranking within a chemical series and supports lead optimization decisions.

Quote Request

Request a Quote for Methyl 4-(3-methylphenyl)-3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.